molecular formula C27H42O20 B13907385 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13907385
M. Wt: 686.6 g/mol
InChI Key: JQEFRKPLHFKTFL-SPEIAMBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rehmannioside D is an iridoid glycoside compound that can be isolated from the extracts of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Rehmannioside D typically involves the extraction from Rehmannia glutinosa. The process includes drying the roots of the plant, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to isolate Rehmannioside D.

Industrial Production Methods

In industrial settings, the production of Rehmannioside D involves large-scale extraction processes. The roots of Rehmannia glutinosa are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure Rehmannioside D.

Chemical Reactions Analysis

Types of Reactions

Rehmannioside D undergoes various chemical reactions, including:

    Oxidation: Rehmannioside D can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the glycosidic bonds in Rehmannioside D.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Rehmannioside D, which can have different pharmacological properties.

Scientific Research Applications

Mechanism of Action

Rehmannioside D exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Rehmannioside D is part of a group of iridoid glycosides, which include compounds such as catalpol, leonuride, and rehmannioside A. Compared to these compounds, Rehmannioside D has unique properties:

Rehmannioside D stands out due to its specific effects on ovarian function and its potential in anti-angiogenesis research.

Conclusion

Rehmannioside D is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it a valuable subject of study in the fields of chemistry, biology, and pharmacology.

Properties

Molecular Formula

C27H42O20

Molecular Weight

686.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1

InChI Key

JQEFRKPLHFKTFL-SPEIAMBYSA-N

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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